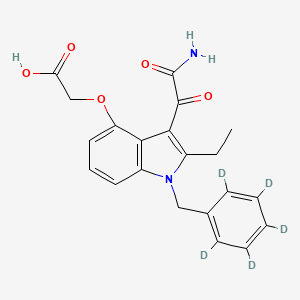
3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one is an organic compound that belongs to the class of pyridazinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Formation of the Pyridazinone Ring: The pyridazinone ring can be formed by cyclization of a suitable hydrazine derivative with a dicarbonyl compound.
Chloromethylation: The final step involves the chloromethylation of the pyridazinone ring, which can be achieved using chloromethyl methyl ether or similar reagents under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridazinone ring, potentially forming dihydropyridazinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloromethyl site.
科学研究应用
Chemistry
In chemistry, 3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one can be used as a building block for the synthesis of more complex molecules. Its reactive sites allow for various chemical modifications.
Biology
Biologically, pyridazinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
相似化合物的比较
Similar Compounds
- 3-(Chloromethyl)-1-(1-methylpyrazol-4-yl)pyridazin-4-one
- 3-(Chloromethyl)-1-(1-ethylpyrazol-3-yl)pyridazin-4-one
- 3-(Bromomethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one
Uniqueness
3-(Chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloromethyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C10H11ClN4O |
|---|---|
分子量 |
238.67 g/mol |
IUPAC 名称 |
3-(chloromethyl)-1-(1-ethylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C10H11ClN4O/c1-2-14-7-8(6-12-14)15-4-3-10(16)9(5-11)13-15/h3-4,6-7H,2,5H2,1H3 |
InChI 键 |
SYLGFLKZPJVAMZ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=N1)N2C=CC(=O)C(=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


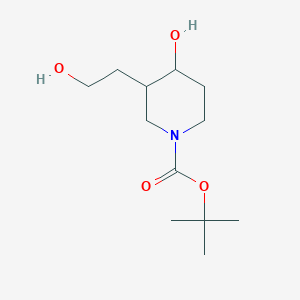
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[1-methyl-4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13867505.png)

![N'-[2-(2-methoxyphenyl)-1-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13867515.png)
![[1-[2-(methylamino)ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate;hydrochloride](/img/structure/B13867521.png)
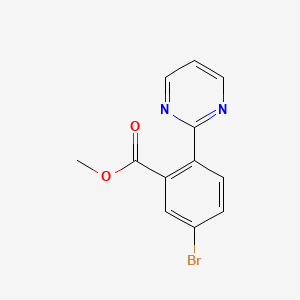
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-(oxan-4-ylamino)pyrimidine-5-carboxamide](/img/structure/B13867529.png)

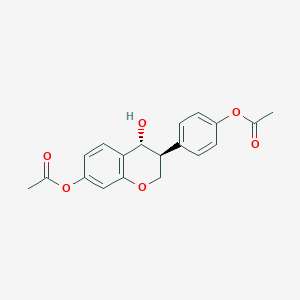
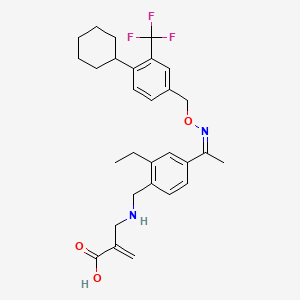

![1-(2-Methylsulfanylpyrimidin-4-yl)imidazo[4,5-c]pyridine](/img/structure/B13867565.png)
![1-Hydroxy-4-[(4-methoxyphenyl)methyl]naphthalene-2-carboxylic acid](/img/structure/B13867568.png)
